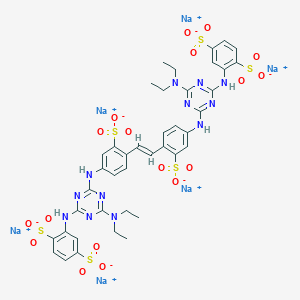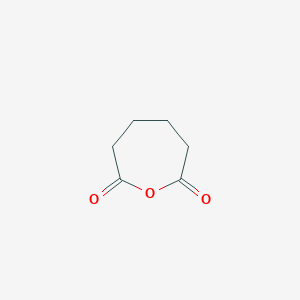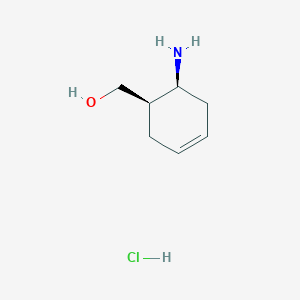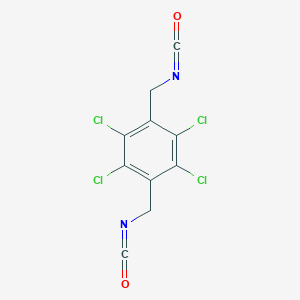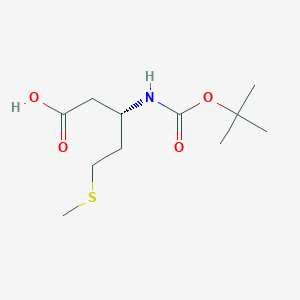
1-甲基环戊烯
描述
1-Methylcyclopentene is a natural product found in Cinnamomum camphora and Oryza sativa . It has a molecular formula of C6H10 and a molecular weight of 82.14 g/mol .
Synthesis Analysis
1-Methylcyclopentene can be produced from cyclohexene through a skeletal isomerization reaction . A study published in Nature Communications described an innovative route for the production of methylcyclopentadiene (MCPD) with cellulose, involving the transformation of cellulose into 3-methylcyclopent-2-enone (MCP) and subsequent selective hydrodeoxygenation to MCPD over a zinc-molybdenum oxide catalyst .Molecular Structure Analysis
The 1-Methylcyclopentene molecule contains a total of 16 bonds. There are 6 non-H bonds, 1 multiple bond, 1 double bond, and 1 five-membered ring .Chemical Reactions Analysis
Cyclohexene skeletal isomerization towards methylcyclopentene is an economically favorable process due to the higher added value of the product . Traditional oxide-based catalysts face the challenge of achieving both high activity and stability .Physical And Chemical Properties Analysis
1-Methylcyclopentene has a molecular weight of 82.14 g/mol. It has a XLogP3-AA value of 1.8, indicating its lipophilicity. It has 0 hydrogen bond donor count and 0 hydrogen bond acceptor count .科学研究应用
Chemical Stability Research
1-Methylcyclopentene has been used in studies investigating its relative stability compared to other compounds. For instance, it was found to be more stable than methylene cyclopentane isomer with an enthalpy value of H=18.518 kJ/mol . This kind of research can provide valuable insights into the behavior of these compounds under different conditions .
Substituent Effect Studies
The effect of substituents on the stability of 1-Methylcyclopentene has been studied. The results showed that the stability of both 1-Methylcyclopentene and its isomers is increased by all substitutes . This kind of research can help in understanding the impact of different substituents on the stability of the compound .
Tautomerism Research
1-Methylcyclopentene has been used in studies related to tautomerism, a form of isomerism where one or a group of atoms can be moved to provide a new form that differs from the initial instability . Such studies are important in mechanistic chemistry and industrial synthesis .
Thermochemistry Studies
Thermochemical data for 1-Methylcyclopentene, such as its heat of formation, have been compiled and studied . This kind of data is crucial for understanding the compound’s behavior under different temperature conditions .
Probe Molecule in Synthesis
1-Methylcyclopentene can be used as a probe molecule in the synthesis of alkenyl carbenium ions via adsorption on zeolite Y . This application is important in the field of catalysis and materials science .
Kinetic Studies
1-Methylcyclopentene has been used as a model olefin compound in the kinetic study of hydrogenation of olefins using various catalytic systems . This kind of research can provide valuable insights into the reaction kinetics of olefin hydrogenation .
作用机制
Target of Action
1-Methylcyclopentene is a compound that primarily targets the ethylene receptors in plants . Ethylene is a plant hormone that regulates various aspects of plant growth and development, including fruit ripening . By binding to these receptors, 1-Methylcyclopentene can influence the plant’s response to ethylene .
Mode of Action
The interaction of 1-Methylcyclopentene with its targets involves its binding to the ethylene receptors in a manner that blocks the effects of ethylene . This is achieved through the formation of an ethylene-receptor complex, resulting in delayed fruit ripening . The binding of 1-Methylcyclopentene to the ethylene receptors is more favorable than that of ethylene itself, confirming its efficacy in inhibiting ethylene signaling .
Biochemical Pathways
The action of 1-Methylcyclopentene affects the ethylene signaling pathway, which plays a crucial role in the ripening process of fruits . By inhibiting the perception of ethylene, 1-Methylcyclopentene can delay the ripening process, thereby maintaining the quality of the fruit during storage . This includes delaying changes related to softening, color development, and the activities of cell wall degrading enzymes .
Result of Action
The molecular and cellular effects of 1-Methylcyclopentene’s action include the inhibition of ethylene responses, resulting in delayed fruit ripening . This can lead to an increase in shelf life, slower weight loss, increased fruit firmness, and reduced activities of cell wall degrading enzymes . On a molecular level, 1-Methylcyclopentene suppresses the expression of biosynthesis enzymes/genes ACS 1 and ACO 1 and ACO 2, and inhibited expression of ETR1, ETR2, ETR5, ERSs, CTR1, EIN2A, EIL4 and ERFs gene .
Action Environment
The action, efficacy, and stability of 1-Methylcyclopentene can be influenced by various environmental factors. For instance, the concentration of 1-Methylcyclopentene, the duration of treatment, and the storage temperature can all impact the responses of fruit to 1-Methylcyclopentene treatment . Optimal effects have been observed with a 1-MCP concentration of 1 μl/l, a treatment time of 12–24 h, and a storage temperature of 0 °C for temperate fruits or 20 °C for tropical fruits .
安全和危害
未来方向
The establishment of a strategy to get much better control of the catalytic cyclohexene conversion process, namely improving the selectivity towards specific desired high-value products, is of great significance . The exploration of technologies for the production of fuels and value-added chemicals with renewable biomass has drawn a lot of attention .
属性
IUPAC Name |
1-methylcyclopentene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10/c1-6-4-2-3-5-6/h4H,2-3,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATQUFXWBVZUTKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50870755 | |
| Record name | 1-Methylcyclopent-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50870755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
82.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methylcyclopentene | |
CAS RN |
693-89-0, 27476-50-2 | |
| Record name | 1-Methylcyclopentene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=693-89-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methylcyclopentene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000693890 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclopentene, methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027476502 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-METHYLCYCLOPENTENE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64657 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Methylcyclopent-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50870755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methylcyclopentene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.694 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-METHYLCYCLOPENTENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V03M1DZC9I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Q & A
Q1: What is the molecular formula and weight of 1-Methylcyclopentene?
A1: 1-Methylcyclopentene has the molecular formula C₆H₁₀ and a molecular weight of 82.14 g/mol.
Q2: What spectroscopic data is available for characterizing 1-Methylcyclopentene?
A2: 1-Methylcyclopentene can be characterized using various spectroscopic techniques including:
- IR Spectroscopy: This method can identify the presence of characteristic functional groups like the C=C double bond and C-H bonds. [, , , , ]
- ¹H NMR Spectroscopy: Provides information about the number and types of hydrogen atoms present in the molecule, revealing its structure. [, , , ]
- ¹³C NMR Spectroscopy: This technique offers insights into the carbon backbone of the molecule, including the types of carbon atoms and their connectivity. [, ]
Q3: How does 1-Methylcyclopentene behave in cycloalkylation reactions with phenols?
A3: 1-Methylcyclopentene acts as an alkylating agent in cycloalkylation reactions with phenols. The reaction typically requires a catalyst, such as KU-23, aluminum phenolate, or zeolite-containing catalysts. [, , , , ]
Q4: How does the selectivity for para- versus ortho-alkylation change with different catalysts in the reaction with phenol?
A5: The choice of catalyst significantly influences the regioselectivity of the cycloalkylation reaction. For example, KU-23 favors para-alkylation, while aluminum phenolate leads to a mixture of para- and ortho-alkylated products. []
Q5: Can 1-Methylcyclopentene undergo oligomerization reactions?
A6: Yes, 1-Methylcyclopentene can oligomerize in the presence of acidic catalysts like CF3SO3H or oxo acid derivatives. This reaction typically occurs after isomerization to 1-methylcyclopentene. []
Q6: Are there examples of metal halide catalysts being used with 1-Methylcyclopentene?
A7: Yes, metal halides like AlEtCl2 can be used to catalyze oligomerization of 1-Methylcyclopentene. In these cases, minimal isomerization to 1-methylcyclopentene is observed. []
Q7: What is known about the stability of 1-Methylcyclopentene under high-pressure photochemical conditions?
A9: Under high-pressure photochemical conditions at specific wavelengths (184.9 nm), 1-Methylcyclopentene undergoes fragmentation, producing compounds like 1- and 2-methyl-1,3-cyclopentadiene. []
Q8: Can 1-Methylcyclopentene be used as a fuel additive?
A11: Research suggests that the presence of 1-Methylcyclopentene in fuels can significantly influence soot formation and aromatic species generation during combustion. This finding indicates potential implications for its use as a fuel additive. []
Q9: How does 1-Methylcyclopentene compare to other C5 ring-containing compounds in terms of its impact on soot formation?
A12: While 1-Methylcyclopentene significantly impacts soot formation, cyclopentene demonstrates a more pronounced effect. This difference highlights the importance of the double bond position within the C5 ring structure. []
Q10: Have there been any computational studies on the tautomerism of methylenecyclopentane and 1-methylcyclopentene?
A13: Yes, DFT calculations have been employed to investigate the relative stabilities of methylenecyclopentane and 1-methylcyclopentene, indicating that 1-methylcyclopentene is the more stable tautomer. []
Q11: How do substituents impact the stability of methylenecyclopentane and 1-methylcyclopentene?
A14: Computational studies using Gibbs free energy calculations have shown that substituents like F, OH, CH3, NH2, CN, NO2, CHO, and CF3 generally increase the stability of both methylenecyclopentane and 1-methylcyclopentene. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![Benzene, 1-isocyanato-2-[(4-isocyanatophenyl)methyl]-](/img/structure/B36731.png)
